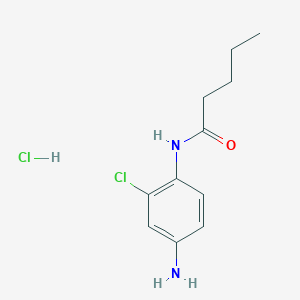

N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride

Description

N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride is a synthetic amide derivative characterized by a pentanamide (valeroyl) group attached to a 4-amino-2-chlorophenyl ring, with a hydrochloride salt improving solubility and stability. Key properties include:

- Molecular Formula: C₁₁H₁₆Cl₂N₂O

- Molecular Weight: 263.16 g/mol

- Physical State: Crystalline solid (discontinued commercial availability noted in ) .

- Structural Features: The aromatic ring contains electron-donating (NH₂) and electron-withdrawing (Cl) groups at the para and meta positions, respectively, influencing electronic properties and reactivity .

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)pentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O.ClH/c1-2-3-4-11(15)14-10-6-5-8(13)7-9(10)12;/h5-7H,2-4,13H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIHWRNRNXFQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-amino-2-chlorobenzoyl chloride.

Amidation Reaction: The 4-amino-2-chlorobenzoyl chloride is reacted with pentanamide in the presence of a base such as triethylamine. This reaction forms N-(4-Amino-2-chlorophenyl)pentanamide.

Hydrochloride Formation: The resulting N-(4-Amino-2-chlorophenyl)pentanamide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Hydroxide ions, alkoxide ions, and other nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding N-(4-Amino-2-chlorophenyl)pentanoic acid derivatives.

Reduction: Formation of N-(4-Amino-2-chlorophenyl)pentanamine.

Substitution: Formation of N-(4-Amino-2-hydroxyphenyl)pentanamide and other substituted derivatives.

Scientific Research Applications

Chemistry

N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride serves as a versatile building block in organic synthesis. Its reactivity allows for the development of new synthetic methodologies, including:

- Oxidation Reactions: Utilizing agents like hydrogen peroxide or potassium permanganate.

- Reduction Reactions: Employing sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: Engaging in nucleophilic substitutions where the chlorine atom can be replaced by other nucleophiles.

Biology

In biological research, this compound is utilized for:

- Enzyme Inhibition Studies: Investigating its role as an inhibitor of specific enzymes, providing insights into enzyme kinetics and mechanisms.

- Protein-Ligand Interactions: Serving as a model compound to understand interactions between proteins and ligands, crucial for drug design.

Medicine

This compound is explored for its potential therapeutic properties:

- Pharmaceutical Intermediate: It is investigated as a precursor in the synthesis of pharmaceutical compounds.

- Neuropathic Pain Research: The compound has been studied for its effects on GABA transporters, which are promising targets for treating neuropathic pain .

Industry

In industrial applications, this compound is used:

- As an intermediate in the production of specialty chemicals.

- In the manufacture of agrochemicals and pharmaceuticals.

Case Studies

- Enzyme Inhibition : A study demonstrated that derivatives of N-(4-Amino-2-chlorophenyl)pentanamide exhibited significant inhibition against GABA transporters, showcasing potential as therapeutic agents for neuropathic pain .

- Synthesis Methodologies : Research highlighted innovative synthetic routes involving this compound as a key intermediate for developing novel pharmaceuticals with improved efficacy and safety profiles .

- Industrial Applications : Case studies in agrochemical production revealed that using this compound led to more efficient synthesis processes for crop protection agents.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride involves its interaction with specific molecular targets. The amino group and the chlorine atom play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpentanamide Derivatives

Substituent Variations on the Aromatic Ring

Key Insights :

- Electron Effects: The 4-NH₂ group in the target compound increases electron density, while 2-Cl withdraws electrons. In contrast, nitro groups (e.g., 4-NO₂ in ) strongly withdraw electrons, altering reactivity in electrophilic substitutions .

- Solubility: Hydrochloride salts (e.g., target compound and ) enhance water solubility compared to non-ionic analogs .

Amide Chain Modifications

Key Insights :

- Chain Flexibility : Linear pentanamide chains (target compound) offer greater conformational flexibility than branched analogs (e.g., 2,2-dimethylpropanamide) .

- Functional Groups : Sulfonamide derivatives () exhibit distinct biological activities (e.g., antitubercular) compared to simple amides, highlighting the role of sulfonamide in drug design .

Piperazine- and Heterocycle-Modified Analogs

Key Insights :

A. Melting Points and Stability

- Target Compound: No explicit mp data, but hydrochloride salts generally exhibit higher melting points (e.g., 216°C for N4-Valeroylsulfacetamide in ) .

- Nitro Derivatives: (S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide HCl () has mp data unspecified but includes stability warnings (H302-H315 hazards) .

Biological Activity

N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an amino group and a chlorophenyl moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert effects by:

- Inhibition of Viral Replication : Studies have shown that derivatives of this compound can inhibit the replication of human adenoviruses (HAdV), with some analogues demonstrating sub-micromolar potency against various strains .

- Modulation of Enzyme Activity : The compound may interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects in various diseases.

Antiviral Activity

A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were tested for their antiviral properties. Compounds such as 15 exhibited an IC50 value of 0.27 μM against HAdV while maintaining a low cytotoxicity profile (CC50 = 156.8 μM) . This suggests that modifications to the base structure can enhance antiviral efficacy while minimizing toxicity.

Cytotoxicity Studies

In cytotoxicity assays, several derivatives demonstrated selective toxicity towards cancer cell lines. For instance, compounds derived from the oxalamide series showed selective cytotoxicity against non-small-cell lung cancer (NSCLC) lines, with EC50 values less than 1 μM for sensitive lines . This highlights the potential for developing targeted therapies based on structural modifications.

Comparative Analysis

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound 15 | 0.27 | 156.8 | >580 |

| Niclosamide | 0.5 | 100 | >200 |

The selectivity index indicates that Compound 15 is significantly more selective than Niclosamide, which is a known antiviral agent.

Q & A

Q. What are the recommended synthetic routes for N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : Utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) between pentanoic acid derivatives and 4-amino-2-chloroaniline. Alternative approaches include activating the carboxylic acid as an acid chloride or mixed anhydride .

- Optimization :

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

- Temperature : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis).

- Monitoring : Track progress via TLC or HPLC with UV detection (λ = 254–280 nm).

- Purification : Use normal-phase chromatography (e.g., 10% MeOH in DCM) followed by reverse-phase HPLC (30–85% acetonitrile/water gradient) for high-purity yields .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Q. How does the hydrochloride salt form influence the solubility and stability of this compound?

Methodological Answer:

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) compared to the free base. Test via shake-flask method at 25°C .

- Stability :

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Assay Validation :

- Replicate experiments using standardized protocols (e.g., IC determination in triplicate) .

- Cross-validate with orthogonal assays (e.g., fluorescence-based vs. radiometric assays).

- Purity Checks : Ensure >98% purity via HPLC and LC-MS to rule out impurities as confounding factors .

- Structural Confounders : Compare activity of the hydrochloride salt vs. free base, as salt forms may alter membrane permeability .

Q. What strategies are effective for optimizing the pharmacokinetic profile of N-(4-Amino-2-chlorophenyl)pentanamide derivatives?

Methodological Answer:

- Structural Modifications :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance metabolic stability .

- Prodrug Design : Mask the amine with acetyl or carbamate groups to improve oral bioavailability .

- In Vitro ADME :

- Assess metabolic stability in liver microsomes (e.g., human/rat) with LC-MS quantification.

- Measure permeability via Caco-2 cell monolayers .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

Methodological Answer:

- Key Modifications :

- Pentanamide Chain : Vary chain length (C3–C6) to optimize binding pocket interactions.

- Chlorophenyl Substituents : Test halogen positioning (e.g., 2-Cl vs. 4-Cl) for target vs. off-target effects .

- Biological Testing :

- Screen analogs against related targets (e.g., dopamine receptors, kinases) to assess selectivity .

- Use computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthesis .

Q. How should researchers address contradictory solubility data reported in literature?

Methodological Answer:

Q. What methodologies validate the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.